

# Spectroscopic Profile of 6-Bromoquinolin-4-ol: A Technical Guide

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## Compound of Interest

Compound Name: **6-Bromoquinolin-4-Ol**

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This technical guide provides an in-depth overview of the spectroscopic data for **6-bromoquinolin-4-ol**, a heterocyclic compound of interest in medicinal chemistry and materials science. A thorough understanding of its spectroscopic characteristics is essential for its unambiguous identification, purity assessment, and the elucidation of its role in various chemical and biological processes. This document compiles available spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), and provides detailed experimental protocols for these analytical techniques.

## Spectroscopic Data Summary

The empirical formula for **6-bromoquinolin-4-ol** is C<sub>9</sub>H<sub>6</sub>BrNO, with a molecular weight of approximately 224.05 g/mol .[\[1\]](#)[\[2\]](#)[\[3\]](#) The spectroscopic data presented herein serves to confirm the molecular structure and purity of the compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. Due to the tautomeric nature of 4-hydroxyquinolines, **6-bromoquinolin-4-ol** can exist in equilibrium between the -ol and the -one form. The data presented is consistent with the major tautomeric form observed in solution.

### <sup>1</sup>H NMR Spectral Data

The proton NMR spectrum of **6-bromoquinolin-4-ol** in DMSO-d<sub>6</sub> exhibits distinct signals corresponding to the aromatic protons.

Proton Assignment	Chemical Shift ( $\delta$ ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]
H5	8.15	d	2.4
H2	7.95	m	-
H8	7.78	m	-
H7	7.51	d	9.2
H3	6.00	d	7.2

Note: The assignments are based on partial literature data and may require further 2D NMR analysis for unambiguous confirmation.

#### <sup>13</sup>C NMR Spectral Data

While experimental <sup>13</sup>C NMR data for **6-bromoquinolin-4-ol** is not readily available in the reviewed literature, predicted chemical shifts based on the analysis of similar quinoline derivatives are presented below. These predictions are valuable for preliminary spectral interpretation.

Carbon Assignment	Predicted Chemical Shift ( $\delta$ ) [ppm]
C4	~178
C8a	~140
C2	~139
C6	~135
C7	~128
C5	~125
C4a	~123
C8	~119
C3	~110

Note: These are predicted values and may differ from experimental results.

## Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of **6-bromoquinolin-4-ol** is expected to show characteristic absorption bands for the quinolinone ring system and the C-Br bond.

Wavenumber (cm <sup>-1</sup> )	Interpretation
3400-3200 (broad)	O-H stretching (for the -ol tautomer) or N-H stretching (for the -one tautomer)
3100-3000	Aromatic C-H stretching
1680-1640	C=O stretching (for the -one tautomer)
1620-1450	C=C and C=N stretching of the quinoline ring
~1350	C-N stretching
~1200	C-O stretching (for the -ol tautomer)
850-750	C-H out-of-plane bending
700-500	C-Br stretching

Note: These are expected absorption ranges and the exact peak positions can vary based on the sample preparation and physical state.

## Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound.

Ion	m/z
[M+H] <sup>+</sup>	224

The mass spectrum will also exhibit a characteristic isotopic pattern due to the presence of the bromine isotopes (<sup>79</sup>Br and <sup>81</sup>Br) in approximately a 1:1 ratio, resulting in two peaks of nearly equal intensity separated by 2 m/z units (M<sup>+</sup> and M+2<sup>+</sup>).

## Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the spectroscopic data presented.

## NMR Spectroscopy

- Sample Preparation:
  - Weigh approximately 5-10 mg of **6-bromoquinolin-4-ol**.
  - Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>) in a clean, dry 5 mm NMR tube.
  - Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

- <sup>1</sup>H NMR Acquisition:

- The <sup>1</sup>H NMR spectrum is acquired on a 400 MHz or higher field spectrometer.
- A standard proton experiment is performed with a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio.
- The spectral width is set to cover the expected range of chemical shifts (e.g., 0-12 ppm).
- The spectrum is referenced to the residual solvent peak (e.g., DMSO-d<sub>6</sub> at 2.50 ppm).

- <sup>13</sup>C NMR Acquisition:

- The <sup>13</sup>C NMR spectrum is acquired using a proton-decoupled pulse sequence.
- A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of the <sup>13</sup>C isotope.
- The spectral width is set to approximately 200-220 ppm.
- The spectrum is referenced to the solvent peak (e.g., DMSO-d<sub>6</sub> at 39.52 ppm).

## Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):

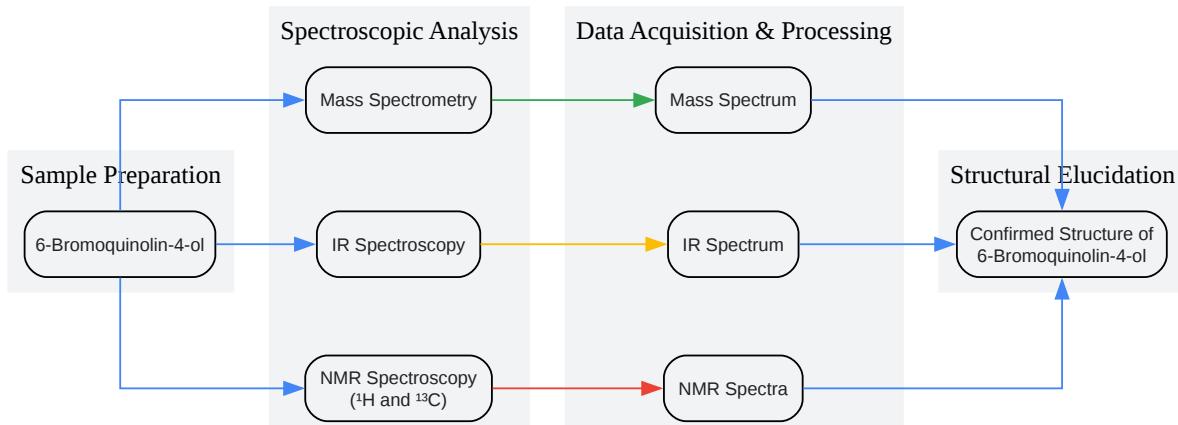
- Place a small amount of the solid **6-bromoquinolin-4-ol** sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Data Acquisition:
  - Record the spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
  - A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.
  - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

## Mass Spectrometry

- Sample Preparation:
  - Prepare a dilute solution of **6-bromoquinolin-4-ol** (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
  - Further, dilute the stock solution to a final concentration of approximately 10  $\mu\text{g/mL}$ .
- Data Acquisition (Electrospray Ionization - ESI):
  - The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.
  - The mass spectrometer is operated in positive ion mode to detect the  $[\text{M}+\text{H}]^+$  ion.
  - The data is acquired over a mass range that includes the expected molecular ion (e.g.,  $\text{m/z}$  100-400).

## Workflow and Data Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of **6-bromoquinolin-4-ol**.

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Caption: General workflow for the spectroscopic analysis of **6-bromoquinolin-4-ol**.

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## References

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